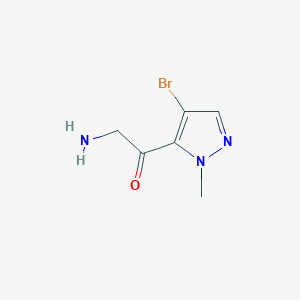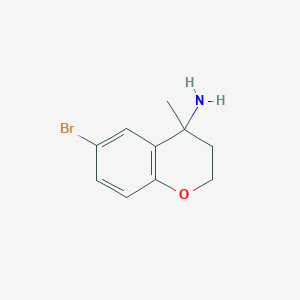
6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound belonging to the benzopyran family. Benzopyrans are heterocyclic compounds containing a fused benzene and pyran ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and an amine group at the 4th position of the dihydro-benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Amination: The amine group can be introduced through nucleophilic substitution reactions using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be applied to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl, cyano, or thiol derivatives.
Scientific Research Applications
6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine
- 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
- 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
6-bromo-4-methyl-2,3-dihydrochromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-10(12)4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
UWLXZPZZSLDZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


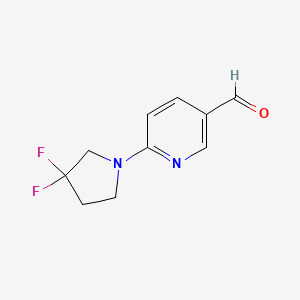
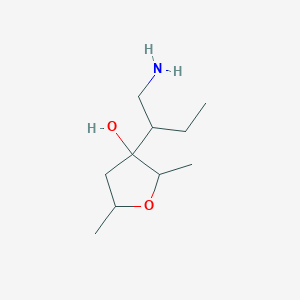
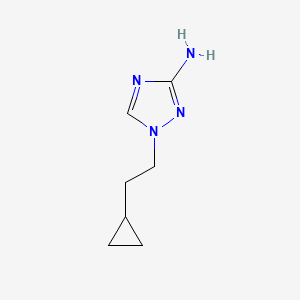
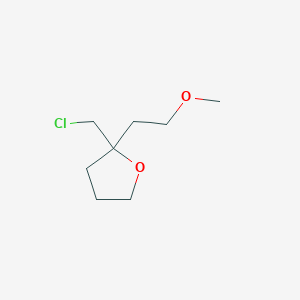
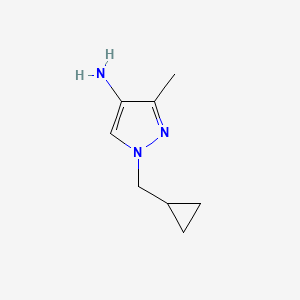
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)

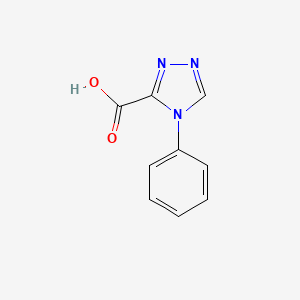
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
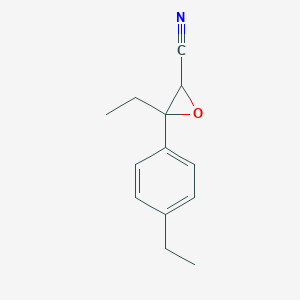
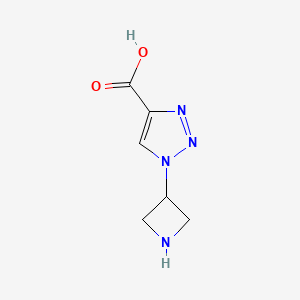
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)

